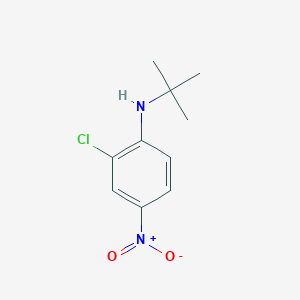

N-tert-butyl-2-chloro-4-nitroaniline

Descripción

N-tert-Butyl-2-chloro-4-nitroaniline is a nitroaniline derivative characterized by a tert-butyl group attached to the nitrogen atom of the aniline ring, with chloro and nitro substituents at the 2- and 4-positions, respectively. Its structure combines electron-withdrawing (nitro, chloro) and bulky alkyl (tert-butyl) groups, which influence its physicochemical properties, such as solubility, stability, and reactivity in substitution or coupling reactions.

Propiedades

Número CAS |

6085-52-5 |

|---|---|

Fórmula molecular |

C10H13ClN2O2 |

Peso molecular |

228.67 g/mol |

Nombre IUPAC |

N-tert-butyl-2-chloro-4-nitroaniline |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)12-9-5-4-7(13(14)15)6-8(9)11/h4-6,12H,1-3H3 |

Clave InChI |

QAAKTEBKCBVQKL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares N-tert-butyl-2-chloro-4-nitroaniline with structurally related compounds, focusing on molecular features, substituent effects, and physicochemical properties:

Key Observations:

Substituent Position Effects: The 2-chloro-4-nitro configuration in the target compound allows conjugation between the nitro group and the aromatic ring, enhancing electrophilicity. 4-TERT-BUTYL-2-NITROANILINE () places nitro at position 2, which may increase steric hindrance near the amino group compared to the target compound.

Functional Group Variations :

- Replacing chloro with trifluoromethoxy (CAS 1352318-51-4) introduces stronger electron-withdrawing effects and lipophilicity, likely improving metabolic stability but reducing aqueous solubility .

- N-t-Bu vs. t-Bu on the Ring : The tert-butyl group on the nitrogen (target compound) versus the aromatic ring (e.g., 4-TERT-BUTYL-2-NITROANILINE) alters steric and electronic profiles, affecting interactions in catalytic or biological systems.

Synthetic Accessibility :

- Analogous compounds in and –5 were synthesized via multicomponent reactions using tert-butyl isocyanide, suggesting similar routes for the target compound. Yields (e.g., 83–95% in –5) depend on substituent compatibility and purification methods .

Biological Relevance :

- While direct data are absent, highlights that tert-butyl-containing antioxidants (e.g., BHA) modulate glutathione S-transferase activity. This implies that the tert-butyl group in the target compound may influence enzyme interactions or detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.